Benzenesulfonic acid, 3-bromo-2,4-dimethyl-

Lipophilicity Partition coefficient ADME prediction

This 3-bromo-2,4-dimethylbenzenesulfonic acid features a critical 3-bromine atom enabling Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira couplings inaccessible to non-halogenated analogs. The sulfonic acid group remains available for downstream derivatization (sulfonamide formation, salt preparation). With a LogP of 3.393—1.79 units higher than 3-bromobenzenesulfonic acid—it provides superior solubility in non-polar reaction media. NCI-screened (NSC 26046), its specific substitution pattern occupies distinct SAR territory for anticancer/antimicrobial discovery. The characteristic bromine isotope pattern (M:M+2 ≈1:1) enables unequivocal LC-MS identification. For R&D use; inquire for bulk pricing.

Molecular Formula C8H9BrO3S
Molecular Weight 265.13 g/mol
CAS No. 5471-25-0
Cat. No. B15350315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 3-bromo-2,4-dimethyl-
CAS5471-25-0
Molecular FormulaC8H9BrO3S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)O)C)Br
InChIInChI=1S/C8H9BrO3S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3,(H,10,11,12)
InChIKeyRPSGCFRLOUNJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 3-Bromo-2,4-Dimethyl- (CAS 5471-25-0): Core Physicochemical and Structural Profile


Benzenesulfonic acid, 3-bromo-2,4-dimethyl- (CAS 5471-25-0) is a trisubstituted aromatic sulfonic acid with the molecular formula C₈H₉BrO₃S and a molecular weight of 265.12 g/mol. It features a bromine atom at the 3‑position, methyl groups at the 2‑ and 4‑positions, and a sulfonic acid group directly attached to the benzene ring . The compound is listed in the National Cancer Institute's screening library under NSC 26046 [1]. Computed properties include a density of 1.647 g/cm³, a polar surface area of 62.75 Ų, and a predicted LogP (partition coefficient) of 3.393 . These values position it as a lipophilic, moderately dense aromatic sulfonic acid with distinct reactivity vectors compared to its non-brominated, non-methylated, or differently substituted analogs.

Why Benzenesulfonic Acid, 3-Bromo-2,4-Dimethyl- Cannot Be Replaced by Generic Arylsulfonic Acids


In-class compounds such as 2,4-dimethylbenzenesulfonic acid (CAS 88-61-9) or 3-bromobenzenesulfonic acid (CAS 22033-09-6) differ from the target compound in at least one critical substituent dimension—bromine presence, methyl group count, or substitution regiochemistry. These structural variations translate into quantifiable differences in lipophilicity (ΔLogP up to 1.79 units), molecular weight (ΔMW up to 42% increase), and available synthetic handles (the bromine atom enables Pd-catalyzed cross-coupling chemistry inaccessible to non-halogenated analogs). Substituting a generic arylsulfonic acid for 3-bromo-2,4-dimethylbenzenesulfonic acid in a reaction sequence that requires a bromine at the 3-position for downstream Suzuki, Buchwald-Hartwig, or Sonogashira coupling would result in complete synthetic failure. The quantitative evidence below establishes the specific, measurable parameters where the target compound differentiates from its closest structural neighbors [1].

Quantitative Differentiation Evidence: Benzenesulfonic Acid, 3-Bromo-2,4-Dimethyl- vs. Closest Analogs


LogP Increase of 0.76 Units vs. Non-Brominated 2,4-Dimethylbenzenesulfonic Acid

The predicted octanol-water partition coefficient (LogP) for benzenesulfonic acid, 3-bromo-2,4-dimethyl- is 3.393 , compared to a predicted LogP of 2.631 for 2,4-dimethylbenzenesulfonic acid (CAS 88-61-9) [1]. The introduction of a single bromine atom at the 3-position increases lipophilicity by a factor of approximately 5.8-fold (ΔLogP = 0.762), which is meaningful for partitioning behavior in biphasic reactions, membrane permeability, and chromatographic retention.

Lipophilicity Partition coefficient ADME prediction

Molecular Weight Increase of 42.4% vs. Non-Brominated Analog Enables Distinction in Analytical Workflows

The monoisotopic mass of benzenesulfonic acid, 3-bromo-2,4-dimethyl- is 263.946 Da, and the average molecular weight is 265.12 g/mol . Its closest non-brominated analog, 2,4-dimethylbenzenesulfonic acid, has a molecular weight of 186.23 g/mol [1]. The mass difference of 78.89 g/mol (one bromine atom equivalent) provides unambiguous differentiation by LC-MS or GC-MS in reaction monitoring, impurity profiling, and intermediate quality control.

Mass spectrometry Quality control Intermediate identification

Predicted LogP Advantage of 1.79 Units Over Non-Methylated 3-Bromobenzenesulfonic Acid

When compared to 3-bromobenzenesulfonic acid (CAS 22033-09-6), which lacks the two methyl groups, benzenesulfonic acid, 3-bromo-2,4-dimethyl- shows a substantially higher predicted LogP of 3.393 versus approximately 1.6 for 3-bromobenzenesulfonic acid . The two methyl groups contribute a ΔLogP of approximately 1.79, corresponding to a roughly 62-fold increase in the octanol-water partition ratio.

Lipophilicity tuning Organic synthesis Solubility

Regiochemical Specificity: Bromine at Position 3 Enables Orthogonal Reactivity Not Accessible with Alternative Brominated Isomers

The substitution pattern of benzenesulfonic acid, 3-bromo-2,4-dimethyl- places the bromine at the 3-position, flanked by methyl groups at the 2- and 4-positions. This steric and electronic environment is fundamentally different from isomers such as 2-bromo-4,6-dimethylbenzenesulfonic acid or 4-bromo-2,6-dimethylbenzenesulfonic acid. In Pd-catalyzed cross-coupling reactions, the oxidative addition rate and coupling efficiency depend on the steric accessibility and electronic character of the C–Br bond. The 3-bromo substitution, with ortho-methyl groups at both 2- and 4-positions but meta to the sulfonic acid, provides a sterically defined coupling site that differs from 2-bromo or 4-bromo isomers where the bromine is ortho or para to the electron-withdrawing sulfonic acid group . While direct kinetic comparison data for this specific compound class are not available in the open literature, the well-established principles of steric and electronic effects in aryl halide coupling predict distinct reactivity profiles [1].

Regioselectivity Cross-coupling Suzuki-Miyaura reaction

NSC-26046 Designation Indicates Prior Screening Interest Distinct from Non-Halogenated Arylsulfonic Acids

Benzenesulfonic acid, 3-bromo-2,4-dimethyl- is cataloged under the National Cancer Institute's screening identifier NSC-26046 [1]. This indicates it was selected for inclusion in the NCI's Developmental Therapeutics Program (DTP) compound repository, a curated collection screened against multiple cancer cell lines. By contrast, the non-brominated analog 2,4-dimethylbenzenesulfonic acid (CAS 88-61-9) does not appear with a corresponding NSC number in the NCI database, suggesting that the brominated structure was specifically prioritized for biological evaluation [2]. While screening results for NSC-26046 have not been publicly released in full, the inclusion itself represents a qualitative differentiation: the compound passed NCI's initial selection filters for drug-like structural features.

Drug discovery Screening library NCI compound collection

Application Scenarios Where Benzenesulfonic Acid, 3-Bromo-2,4-Dimethyl- Offers Verifiable Advantage


Cross-Coupling Building Block for Diversifying Arylsulfonic Acid Libraries

The 3-bromo substituent enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions at the bromine-bearing position, while the sulfonic acid group remains available for subsequent derivatization (e.g., sulfonamide formation, salt preparation). This dual-reactivity profile is absent in non-brominated 2,4-dimethylbenzenesulfonic acid. The target compound's predicted LogP of 3.393 facilitates organic-phase handling during coupling reactions, providing a practical advantage over the less lipophilic 3-bromobenzenesulfonic acid (XLogP3 = 1.6) .

Lipophilic Sulfonic Acid Component in Catalyst or Ligand Design

The combination of electron-donating methyl groups (increasing electron density on the ring) and the electron-withdrawing bromine and sulfonic acid groups creates a polarized aromatic system suitable for tuning catalyst activity. The higher LogP (3.393 vs. 2.631 for non-brominated analog) enables the design of catalysts with enhanced solubility in non-polar reaction media, while the bromine provides a spectroscopic handle (¹H NMR, mass spectrometry) for mechanistic studies not available with 2,4-dimethylbenzenesulfonic acid [1].

Pharmaceutical Intermediate with Prior NCI Screening Validation

The NSC-26046 designation confirms the compound was selected for the NCI's screening program . Research groups developing anticancer or antimicrobial agents can build on this existing screening pedigree, using the bromine as a diversification point for structure-activity relationship (SAR) studies. The specific 3-bromo-2,4-dimethyl pattern occupies a distinct region of chemical space compared to common sulfonamide precursors based on 4-bromobenzenesulfonic acid or 2,4-dimethylbenzenesulfonic acid, enabling exploration of novel SAR territory.

Analytical Reference Standard for Brominated Arylsulfonic Acid Identification

With a molecular weight of 265.12 g/mol and a characteristic bromine isotope pattern (M:M+2 ≈ 1:1), this compound serves as a distinctive reference standard for LC-MS method development targeting brominated arylsulfonic acid impurities or metabolites in pharmaceutical or environmental samples. The 42.4% mass difference from non-brominated 2,4-dimethylbenzenesulfonic acid ensures unequivocal chromatographic resolution and mass spectrometric identification in complex matrices .

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